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Compound of Interest

Compound Name: 3-Hydroxyirisquinone

Cat. No.: B12388414 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 3-hydroxyirisquinone has not been fully elucidated in the

scientific literature. The following guide presents a putative pathway based on established

principles of natural product biosynthesis, drawing parallels with the formation of structurally

related compounds such as sorgoleone and other alkylated benzoquinones.

Introduction to 3-Hydroxyirisquinone
3-Hydroxyirisquinone is a naturally occurring benzoquinone derivative. Like other quinones,

its biological activity is often linked to its ability to undergo redox cycling, potentially inducing

oxidative stress in target cells. This property makes it and similar compounds interesting

candidates for investigation in drug development, particularly in oncology. Understanding its

biosynthesis is crucial for biotechnological production and for the discovery of novel enzymatic

tools for synthetic biology.

Proposed Biosynthesis Pathway of 3-
Hydroxyirisquinone
The proposed biosynthesis of 3-hydroxyirisquinone is a multi-step process that likely involves

the convergence of the polyketide and fatty acid pathways, followed by a series of tailoring

reactions including methylation and hydroxylation.

Step 1: Formation of the Aromatic Core
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The biosynthesis is postulated to initiate with the formation of a phenolic acid precursor. This is

likely achieved through the polyketide pathway, where a starter unit (e.g., acetyl-CoA) is

extended by several malonyl-CoA units by a Type III polyketide synthase (PKS). The resulting

poly-β-keto chain undergoes intramolecular cyclization and aromatization to yield a

polyhydroxylated aromatic ring, such as phloroglucinol or olivetolic acid.

Step 2: Synthesis of the Alkyl Side Chain

Concurrently, a long-chain fatty acid is synthesized via the fatty acid synthase (FAS) complex.

For irisquinone, this would be a C17 fatty acid. This fatty acid is then activated to its coenzyme

A (CoA) thioester, heptadecanoyl-CoA.

Step 3: Alkylation of the Aromatic Core

A key step is the condensation of the aromatic core with the fatty acyl-CoA. This reaction is

catalyzed by an alkylresorcinol synthase or a similar enzyme, which attaches the long alkyl

chain to the phenolic ring to form an alkylresorcinol intermediate.

Step 4: Tailoring of the Benzoquinone Ring

The alkylresorcinol intermediate undergoes a series of enzymatic modifications to form the

irisquinone scaffold. These tailoring reactions are likely to include:

O-methylation: One or more hydroxyl groups on the aromatic ring are methylated by O-

methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor.

Hydroxylation: The ring is further hydroxylated by cytochrome P450 monooxygenases

(CYP450s). These enzymes are crucial for introducing hydroxyl groups at specific positions,

leading to the formation of a hydroquinone.

Oxidation: The resulting hydroquinone is oxidized to the corresponding benzoquinone, a

reaction that can occur enzymatically or non-enzymatically. This would yield irisquinone.

Step 5: Final Hydroxylation to 3-Hydroxyirisquinone

The final step is the specific hydroxylation of the irisquinone core at the 3-position to yield 3-
hydroxyirisquinone. This is likely catalyzed by a specific cytochrome P450 monooxygenase
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that recognizes irisquinone as its substrate.

Key Enzyme Classes in the Proposed Pathway
Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of the

aromatic core from simple acyl-CoA precursors. Type III PKSs are particularly common in

plants for the synthesis of phenolic compounds.

Fatty Acid Synthases (FAS): The FAS complex synthesizes the long alkyl side chain.

Alkylresorcinol Synthases: These enzymes catalyze the condensation of the aromatic core

with the fatty acyl-CoA.

O-Methyltransferases (OMTs): OMTs are involved in the methylation of hydroxyl groups on

the aromatic ring.

Cytochrome P450 Monooxygenases (CYP450s): These versatile enzymes are critical for the

hydroxylation steps in the formation of the benzoquinone ring and the final hydroxylation to

3-hydroxyirisquinone.

Quantitative Data (Hypothetical)
As no experimental data for 3-hydroxyirisquinone biosynthesis is available, the following

table presents hypothetical quantitative data based on studies of similar pathways, such as

sorgoleone biosynthesis. This data illustrates the type of information that would be collected to

characterize this pathway.
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Enzyme Substrate(s) K_m_ (µM) k_cat_ (s⁻¹)
Reference
(Analogous
System)

Type III PKS
Acetyl-CoA,

Malonyl-CoA
50, 20 0.1

Sorgoleone

Biosynthesis

Alkylresorcinol

Synthase

Olivetolic acid,

Heptadecanoyl-

CoA

15, 5 0.05
Sorgoleone

Biosynthesis

O-

Methyltransferas

e

Alkylresorcinol,

SAM
25, 100 1.2

General Plant

OMTs

CYP450

Hydroxylase 1

Alkylmethylresor

cinol, NADPH
10, 50 0.8

General Plant

CYP450s

CYP450

Hydroxylase 2

Irisquinone,

NADPH
20, 60 0.5

General Plant

CYP450s

Experimental Protocols (Hypothetical)
The following are detailed methodologies for key experiments that would be necessary to

elucidate the biosynthesis of 3-hydroxyirisquinone. These are based on established protocols

for studying natural product biosynthesis.

Protocol 1: In Vitro Enzyme Assays for PKS and Alkylresorcinol Synthase

Enzyme Expression and Purification: The candidate genes for the PKS and alkylresorcinol

synthase would be cloned into an expression vector (e.g., pET-28a) and expressed in E. coli.

The recombinant proteins would be purified using affinity chromatography (e.g., Ni-NTA).

Assay Conditions: The reaction mixture (100 µL) would contain 50 mM Tris-HCl (pH 7.5), 1

mM DTT, 10% glycerol, 2 µg of purified enzyme, 100 µM of the starter unit (e.g., acetyl-CoA

or olivetolic acid), and 200 µM of the extender unit (e.g., [¹⁴C]-malonyl-CoA or

heptadecanoyl-CoA).
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Reaction and Quenching: The reaction would be incubated at 30°C for 1 hour and then

quenched by the addition of 10 µL of 10% HCl.

Product Extraction and Analysis: The products would be extracted with ethyl acetate, dried,

and redissolved in methanol. The products would be analyzed by radio-HPLC and LC-MS to

identify and quantify the enzymatic products.

Protocol 2: Heterologous Expression in Nicotiana benthamiana

Gene Assembly: The candidate genes for the entire pathway would be assembled into a

plant expression vector.

Agroinfiltration: The vector would be transformed into Agrobacterium tumefaciens, which

would then be infiltrated into the leaves of N. benthamiana.

Metabolite Extraction: After 5-7 days, the infiltrated leaf tissue would be harvested, ground in

liquid nitrogen, and extracted with methanol.

LC-MS Analysis: The extracts would be analyzed by LC-MS to detect the presence of 3-
hydroxyirisquinone and its biosynthetic intermediates.
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Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of 3-Hydroxyirisquinone.
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Caption: Experimental workflow for elucidating the biosynthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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